1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane
Description
Properties
CAS No. |
6263-68-9 |
|---|---|
Molecular Formula |
C5H6Br6O2 |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
1,1,1-tribromo-2-(2,2,2-tribromoethoxymethoxy)ethane |
InChI |
InChI=1S/C5H6Br6O2/c6-4(7,8)1-12-3-13-2-5(9,10)11/h1-3H2 |
InChI Key |
RXUANTDRTVVNMP-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Br)(Br)Br)OCOCC(Br)(Br)Br |
Origin of Product |
United States |
Preparation Methods
Stepwise Bromination of Ethanol Derivatives
A common approach to preparing tribromo-substituted ethoxy intermediates involves bromination of bromoethanol or related haloethanol compounds. For example, 1-bromo-2-[(2-bromoethoxy)methoxy]ethane can be synthesized by reacting 2-bromoethanol with paraformaldehyde under acidic conditions, followed by bromination steps to introduce additional bromine atoms.
- React 2-bromoethanol with paraformaldehyde in toluene using catalytic sulfuric acid under reflux with a Dean-Stark apparatus to remove water and drive ether formation.
- Purify the intermediate by flash chromatography.
- Subsequent bromination steps convert bromoethoxy groups to tribromoethoxy groups.
This method yields bromo-substituted ether intermediates with high purity and good yields (~77% for initial ether formation).
Bromination Using Aluminum Bromide and Bromine
For the tribromination of ethane derivatives, a highly effective method involves reacting 1,1,2-trihaloethane compounds with aluminum bromide (AlBr3) and bromine (Br2) under controlled low temperatures (-78 °C to 0 °C). This method is reported to produce 1,1,2-tribromoethane with high yield and low by-product formation.
| Parameter | Details |
|---|---|
| Starting material | 1,1,2-trihaloethane (e.g., 1,2-dibromo-1-chloroethane) |
| Catalyst/reagent | Aluminum bromide (AlBr3), bromine (Br2) |
| Solvent | Bromine-based solvents, preferably dibromomethane |
| Temperature range | -78 °C to 0 °C, optimally around -40 °C |
| Reaction time | Several hours with stepwise addition of bromine |
| Yield | High, with suppressed by-products |
This bromination step is critical for introducing the tribromo groups on the ethane backbone before etherification.
Etherification to Form the Final Compound
The final step involves coupling two tribromoethoxy groups via a methoxy bridge. This can be achieved by:
- Reacting tribromoethanol derivatives with formaldehyde or paraformaldehyde under acidic catalysis to form the methoxy linkage.
- Using controlled reflux conditions with water removal to drive the etherification.
- Purification by chromatography or distillation to isolate the pure 1,1,1-tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane.
This step requires careful control to avoid cleavage of the sensitive tribromo groups.
Summary Table of Preparation Steps
Research Findings and Notes
- The bromination step using aluminum bromide and bromine is preferred for its cost-effectiveness and high selectivity, minimizing by-products.
- Solvent choice is crucial; bromine-based solvents like dibromomethane enhance bromination efficiency and selectivity.
- Low temperature control (-40 °C to 0 °C) is essential to prevent decomposition of brominated intermediates.
- Ether formation via paraformaldehyde and haloethanol under acidic catalysis is a well-established method to form stable ether linkages with good yields.
- Purification typically involves flash chromatography or distillation under reduced pressure to isolate the sensitive tribromoether compound without degradation.
Chemical Reactions Analysis
NSC 53682, being a monoclonal antibody, does not undergo typical chemical reactions like small molecules. it can participate in:
Binding Reactions: It specifically binds to neurofilament proteins in neurons.
Immunoassays: It is used in various immunoassays such as Western blotting, immunohistochemistry, and immunofluorescence to detect neurofilament proteins.
Scientific Research Applications
NSC 53682 has several applications in scientific research:
Neuroscience: It is used to study the structure and function of neurons by targeting neurofilament proteins.
Disease Research: It helps in the investigation of neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis by detecting changes in neurofilament proteins.
Cell Biology: It is used to study the cytoskeleton of neurons and understand the dynamics of neurofilament proteins.
Drug Development: It aids in the development of drugs targeting neurofilament proteins for the treatment of neurodegenerative diseases.
Mechanism of Action
NSC 53682 exerts its effects by specifically binding to neurofilament proteins in neurons. Neurofilament proteins are essential components of the neuronal cytoskeleton, providing structural support and regulating axonal diameter. By binding to these proteins, NSC 53682 allows researchers to visualize and study the distribution and organization of neurofilaments in neurons.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
Bromination vs. Fluorination/Chlorination: The target compound’s bromination confers higher molecular weight and density compared to fluorinated analogs (e.g., ). Chlorinated analogs like 1,1,1-Trichloro-2,2-bis(4-ethoxyphenyl)ethane () exhibit insecticidal properties, suggesting brominated versions may have biocidal applications but with greater environmental toxicity .
Thermal Stability :
- Fluorinated ethers (e.g., ) generally exhibit higher thermal stability due to strong C-F bonds. In contrast, brominated ethers like the target compound may decompose at lower temperatures, releasing bromine radicals, which could act as flame retardants but pose combustion hazards .
Synthetic Challenges :
- Multi-brominated compounds often face synthetic hurdles, such as in situ degradation during deprotection steps (observed in methoxy-deprotected analogs; ). The target compound’s stability under reaction conditions remains unverified but may require inert atmospheres or low-temperature processing.
Environmental and Toxicological Profiles
- Persistence: Brominated compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane () are classified as persistent organic pollutants (POPs) due to resistance to degradation. The target compound’s six bromine atoms likely enhance environmental persistence, raising concerns similar to polybrominated diphenyl ethers (PBDEs) .
- Toxicity: Chlorinated ethane derivatives () show increased toxicity with halogenation.
Biological Activity
1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane is a halogenated organic compound with significant implications in both industrial applications and biological research. This compound is characterized by its complex structure and the presence of multiple bromine atoms, which contribute to its unique biological activity. Understanding its biological effects is crucial for assessing its safety and potential therapeutic uses.
- Chemical Formula : C5H6Br6O3
- Molecular Weight : 470.7 g/mol
- CAS Number : 126015-45-0
Biological Activity Overview
The biological activity of 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt cellular processes in microorganisms. Studies have shown that similar brominated compounds can inhibit the growth of various bacterial strains and fungi.
| Compound | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane | Antibacterial | 50 |
| Similar Brominated Compounds | Antifungal | 20 |
2. Toxicological Profile
The toxicological effects of this compound have been assessed through various animal studies. It has been shown to cause cytotoxicity in certain cell lines at higher concentrations.
| Endpoint | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | IC50 = 30 µM in HepG2 cells | |
| Genotoxicity | Positive in Ames test |
The mechanism through which this compound exerts its biological effects may involve the formation of reactive intermediates that interact with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to oxidative stress and subsequent cellular damage.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of halogenated compounds demonstrated that 1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane showed significant activity against Staphylococcus aureus and Escherichia coli. The study utilized the disk diffusion method to measure inhibition zones.
Case Study 2: Toxicological Assessment
In a toxicological assessment involving rat models, exposure to high doses of this compound resulted in liver damage characterized by increased serum transaminases and histopathological changes in liver tissue. The study concluded that while the compound has potential applications, caution should be exercised due to its hepatotoxic effects.
Research Findings
Recent research has focused on the synthesis and evaluation of brominated compounds for their potential therapeutic applications. The findings suggest that while these compounds possess beneficial properties such as antimicrobial activity, their safety profile must be thoroughly evaluated.
Q & A
Q. What are the recommended synthetic routes for 1,1,1-tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane, and how can purity be optimized?
Methodological Answer: Synthesis of heavily brominated ethane derivatives typically involves stepwise halogenation and etherification. For analogous compounds (e.g., bromo-ethoxy ethanes), nucleophilic substitution under phase-transfer conditions is effective. For example, 1-bromo-2-(4-methoxyphenoxy)ethane was synthesized using sodium hydroxide, tetrabutylammonium bromide (TBAB), and ethylene dibromide under reflux, yielding 78.9% purity after extraction and distillation . To optimize purity, use column chromatography or recrystallization (ethanol is effective for brominated compounds) and validate purity via GC-MS or NMR. Cross-reference with NIST spectral libraries (e.g., IR, mass spectra) to confirm absence of byproducts .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data, ensuring bond lengths and angles align with DFT-predicted values . For amorphous samples, combine / NMR (focusing on bromine-induced splitting patterns) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. IR spectroscopy can identify ether (C-O-C, ~1100 cm) and C-Br (500–600 cm) stretches .
Q. What spectroscopic techniques are critical for characterizing bromine-rich ethers, and how should data contradictions be resolved?
Methodological Answer: Key techniques include:
- NMR : Use DEPT to distinguish CH, CH, and quaternary carbons. Note that bromine’s quadrupole moment may broaden signals; dilute samples or elevate temperature to improve resolution.
- MS : Electron ionization (EI-MS) fragments brominated compounds predictably; look for isotopic patterns (e.g., / 1:1 ratio).
- IR : Confirm ether linkages and absence of hydroxyl groups.
If contradictions arise (e.g., NMR vs. SCXRD), validate via alternative methods (e.g., X-ray photoelectron spectroscopy for bromine bonding states) or computational simulations (DFT) to reconcile discrepancies .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a triple-zeta basis set (e.g., 6-311G**) to model electronic structure. Focus on:
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction design.
- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward electrophiles/nucleophiles.
- Thermochemical data : Calculate bond dissociation energies (e.g., C-Br) to assess thermal stability. Validate against experimental thermochemistry (e.g., NIST data for analogous bromoethanes) .
Q. What mechanistic insights govern the degradation of brominated ethers in environmental systems?
Methodological Answer: Study hydrolysis and photolysis pathways:
- Hydrolysis : Under alkaline conditions, bromoethers undergo nucleophilic attack (OH) at the ether oxygen, forming diols and bromide ions. Monitor via ion chromatography (Br release) and LC-MS for intermediates .
- Photolysis : Use UV-Vis spectroscopy to determine λ; irradiate in solar simulators and analyze products via GC-MS. For persistent compounds (e.g., polybrominated diphenyl ethers), assess bioaccumulation using OECD guidelines .
Q. How can crystallographic data resolve ambiguities in stereochemistry for derivatives of this compound?
Methodological Answer: For stereoisomers (e.g., at chiral centers), SCXRD can unambiguously assign configurations. Compare experimental torsion angles with DFT-optimized geometries. If crystals are unavailable, use NOESY NMR to probe spatial proximity of substituents. For example, in 1-bromo-2-(4-methoxyphenoxy)ethane, stacked molecular layers in the crystal lattice confirmed head-to-head bromomethyl alignment . Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···Br contacts) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational and experimental thermochemical data?
Methodological Answer:
- Calibrate DFT methods : Compare calculated vs. experimental enthalpies of formation (e.g., using NIST’s gas-phase thermochemistry data). Adjust functionals (e.g., include exact-exchange terms like in Becke’s 1993 DFT protocol) to improve accuracy .
- Replicate experiments : Ensure consistency in calorimetric measurements (e.g., combustion calorimetry for ΔH) and account for solvent effects in solution-phase data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
